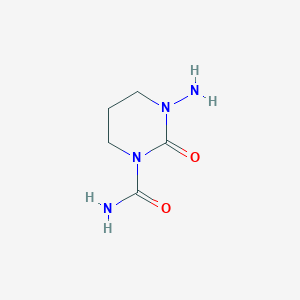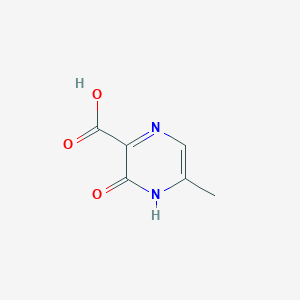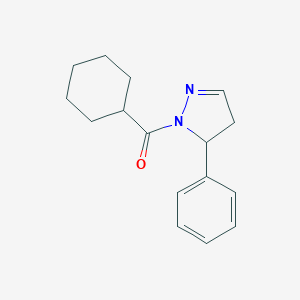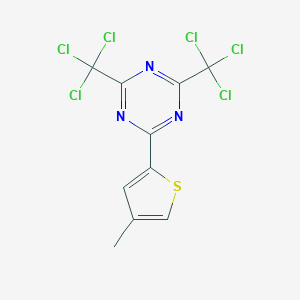
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique chemical properties. MTT is a triazine-based compound that has been used in a variety of applications, including as a herbicide, insecticide, and fungicide. In recent years, MTT has also been studied for its potential use in biomedical research and drug development.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not fully understood. However, it is believed that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine acts as an electron acceptor, which can lead to the formation of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can result in cell death. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has also been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase and lactate dehydrogenase.
Biochemical and Physiological Effects
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can induce apoptosis, inhibit cell proliferation, and alter mitochondrial function. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its ease of use as a cell viability assay. The assay is simple, cost-effective, and can be used with a variety of cell types. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a high degree of sensitivity, which allows for the detection of small changes in cell viability.
However, there are also limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. One limitation is that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not a direct measure of cell viability, as it only measures the metabolic activity of living cells. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be affected by a variety of factors, including the presence of other compounds, pH, and temperature.
Future Directions
There are several future directions for the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine in scientific research. One area of interest is the development of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine-based assays for the detection of specific biomolecules, such as enzymes and proteins. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine and its potential applications in biomedical research and drug development.
Conclusion
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in scientific research due to its unique chemical properties. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in biomedical research and drug development, primarily as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a variety of biochemical and physiological effects, and there are several future directions for its use in scientific research. While there are limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, it remains a valuable tool for evaluating the cytotoxicity of drugs and other compounds.
Synthesis Methods
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be synthesized through a variety of methods, including the reaction of 2-mercapto-4-methylthiazole with trichloromelamine. The resulting product is then treated with a base, such as sodium hydroxide, to form 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Other synthesis methods include the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methylthiophenol in the presence of a catalyst.
Scientific Research Applications
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied extensively for its potential use in biomedical research and drug development. One of the primary applications of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its use as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is converted to formazan by living cells, which can be measured using a spectrophotometer. This assay is commonly used to evaluate the cytotoxicity of drugs and other compounds.
properties
CAS RN |
117482-75-4 |
|---|---|
Molecular Formula |
C10H5Cl6N3S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H5Cl6N3S/c1-4-2-5(20-3-4)6-17-7(9(11,12)13)19-8(18-6)10(14,15)16/h2-3H,1H3 |
InChI Key |
LMRBXDFCBMGAHC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




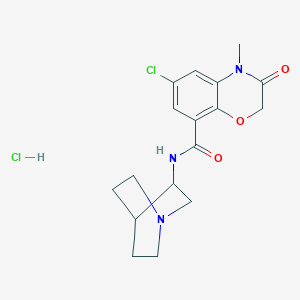
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
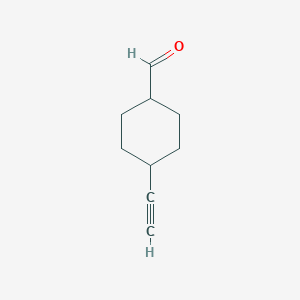
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
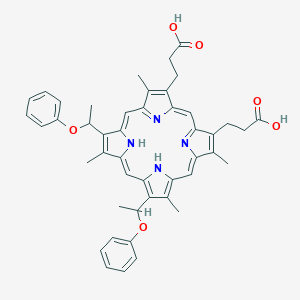
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)

